(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

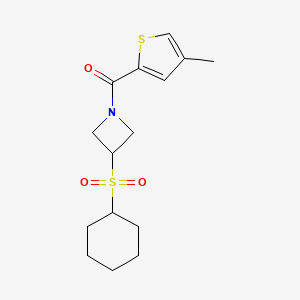

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS: 1797690-92-6, molecular formula: C₁₅H₂₁NO₃S₂, molecular weight: 327.5) features a unique hybrid structure combining a sulfonated azetidine ring and a 4-methylthiophene moiety linked via a ketone bridge. This compound’s Smiles representation, Cc1csc(C(=O)N2CC(S(=O)(=O)C3CCCCC3)C2)c1, highlights its stereoelectronic features .

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S2/c1-11-7-14(20-10-11)15(17)16-8-13(9-16)21(18,19)12-5-3-2-4-6-12/h7,10,12-13H,2-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDUXNKNFAJMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with related azetidine- and sulfur-containing derivatives:

Key Comparisons

Azetidine Modifications :

- The target compound’s cyclohexylsulfonyl group on azetidine differs from the spiro-oxetanylazetidinyl moiety in AZD1979 . The latter’s spiro architecture reduces ring strain and enhances metabolic stability, whereas the cyclohexylsulfonyl group in the target may increase steric bulk and alter solubility.

- In contrast, simpler azetidin-2-ones (e.g., 3a, 3b in ) lack sulfonyl groups but include aryloxy substituents, which influence ring puckering dynamics (see ) .

Thiophene vs. Other Heterocycles: The 4-methylthiophene in the target compound provides a planar aromatic system distinct from the oxadiazole in AZD1979 or thiazolidinone in . Thiophenes are known for their electron-rich nature, facilitating π-π stacking in receptor binding . Comparatively, the benzo[b]thiophene in incorporates azide and hydroxyl groups, enabling photoaffinity labeling applications .

Synthetic Strategies :

- The target compound’s synthesis likely involves sulfonation of azetidine and coupling with 4-methylthiophene-2-carboxylic acid, analogous to triazole-thioether ketone preparations () .

- In contrast, spiro-azetidines like AZD1979 require multistep cyclization and chiral resolution .

Physicochemical Properties: The cyclohexylsulfonyl group increases molecular weight (327.5) compared to simpler azetidines (e.g., 3a in : MW ~300) but may improve metabolic stability over methylphenyl-thiazolidinones (MW ~223) . Missing data (e.g., melting point, solubility) for the target compound limit direct comparisons with analogues like 3a (m.p. 188–189°C) .

Recommended Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.